![molecular formula C25H36N4O7 B12546726 N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline CAS No. 671818-12-5](/img/structure/B12546726.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: L-alanine, L-valine, 2-methylalanine, and L-proline, with a benzyloxycarbonyl protecting group attached to the N-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, 2-methylalanine, is coupled to the exposed amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-valine and L-alanine.
N-terminal protection: The benzyloxycarbonyl group is attached to the N-terminus of the peptide.
Cleavage: The peptide is cleaved from the resin support using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The peptide can be reduced to remove the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction.
Major Products
Hydrolysis: L-alanine, L-valine, 2-methylalanine, and L-proline.
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected peptide.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxycarbonyl group can protect the peptide from degradation, allowing it to reach its target site.
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-alanyl-L-proline: Similar structure but without the 2-methyl group.
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-leucyl-L-proline: Similar structure but with L-leucine instead of 2-methylalanine.
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-phenylalanyl-L-proline: Similar structure but with L-phenylalanine instead of 2-methylalanine.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is unique due to the presence of the 2-methylalanine residue, which can influence its chemical properties and biological activity. The benzyloxycarbonyl group provides additional stability and protection, making it suitable for various research applications.
Properties
CAS No. |
671818-12-5 |
|---|---|
Molecular Formula |
C25H36N4O7 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(2S)-1-[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O7/c1-15(2)19(21(31)28-25(4,5)23(34)29-13-9-12-18(29)22(32)33)27-20(30)16(3)26-24(35)36-14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-19H,9,12-14H2,1-5H3,(H,26,35)(H,27,30)(H,28,31)(H,32,33)/t16-,18-,19-/m0/s1 |
InChI Key |
CTDXESLSKIDIAX-WDSOQIARSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
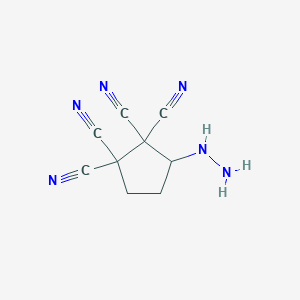
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
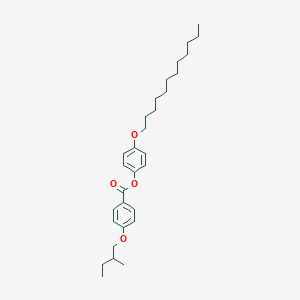
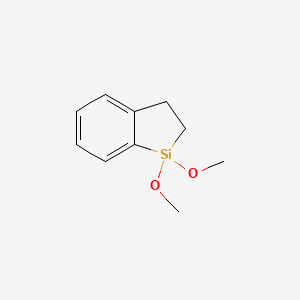
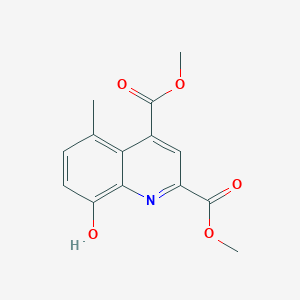
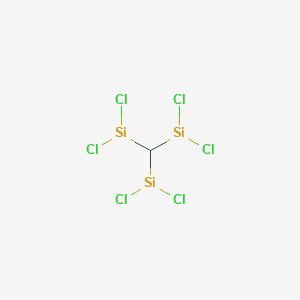
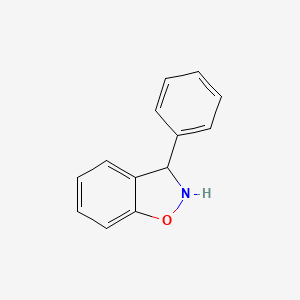
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
